molecular formula C81H142N26O22 B585008 Emap-II-derived peptide CAS No. 155029-52-0

Emap-II-derived peptide

Cat. No. B585008
CAS RN: 155029-52-0
M. Wt: 1832.187
InChI Key: IBUKYFHKFHPYMT-JJRSMFPTSA-N
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Description

Endothelial Monocyte-Activating Polypeptide-II (EMAP-II) is a proinflammatory cytokine that was first found in tumor cell supernatants . It is closely related or identical to the p43 auxiliary protein of the multisynthase complex, which is involved in protein synthesis . In vitro, EMAP-II induces procoagulant activity, increased expression of E- and P-selectins, and tumor necrosis factor receptor-1, and ultimately, programmed cell death (apoptosis) in cultured endothelial cells . It is also chemotactic for monocytes and neutrophils .


Synthesis Analysis

EMAP-II is a C-terminal domain of AIMP1/p43 . It is activated during apoptosis by cleavage of pro-EMAP through caspases . It enhances the recruitment of inflammatory cells by its chemotactic properties .


Molecular Structure Analysis

The cDNA sequence described by Kao et al. is consistent with a 34-kDa precursor molecule of 328 amino acid residues, which is proteolytically cleaved at a critical aspartate residue (Asp144) to produce an 18-kDa mature polypeptide . The structure analysis of dextran–protein complexes has shown that dextran’s binding affinity (ΔG Free) with AIMP1/p43 is − 17.6 kcal/mol, and − 14.9 kcal/mol with EMAP II .


Chemical Reactions Analysis

EMAP-II is upregulated during neointima formation in vivo . The adventitial inflammatory reaction is positively correlated to the extent of neointima formation and is significantly reduced by rapamycin . Rapamycin inhibits upregulation of EMAP-II and counteracts the pro-inflammatory effects of EMAP-II .


Physical And Chemical Properties Analysis

The molecular formula of EMAP-II-derived peptide is C81H142N26O22 and it has a molecular weight of 1832.16 .

Scientific Research Applications

  • Mononuclear and Polymorphonuclear Leukocyte Functions : EMAP II modulates properties of endothelial cells, mononuclear phagocytes, and polymorphonuclear leukocytes. It also induces an acute inflammatory response in vivo (Kao et al., 1994).

  • Role in Apoptosis : EMAP II is involved in the process of apoptosis. Its release is enhanced by hypoxic conditions and is associated with the cleavage of its precursor, pro-EMAP II (Knies et al., 1998).

  • Anti-tumor Properties : EMAP II shares sequence homology with tRNA synthetases and has pro-apoptotic cytokine activity. Its structure suggests a role in anti-tumor activities (Kim et al., 2000).

  • Inflammatory Processes in the Nervous System : EMAP II is involved in pathological processes of the nervous system, contributing to the inflammatory response (Guo et al., 2007).

  • Caspase-7 Substrate : EMAP II is processed by caspase-7, linking apoptosis to inflammation (Behrensdorf et al., 2000).

  • Effects on Endothelial Cell Apoptosis and Tumor Angiogenesis : EMAP II induces endothelial cell apoptosis and may inhibit tumor angiogenesis (Berger et al., 2000).

  • Synergistic Damage of Tumor Vessels : Low doses of EMAP II combined with targeted tumor necrosis factor-alpha can inhibit lymphoma and melanoma growth (Crippa et al., 2008).

  • Interference with VEGF-Induced Proangiogenic Signaling : EMAP II inhibits VEGF signaling, potentially explaining its antitumor activity and providing strategies for anti-VEGF therapy (Awasthi et al., 2009).

Safety And Hazards

For detailed safety and hazards information, please refer to the Safety Data Sheets (SDS) of EMAP-II-derived peptide .

Future Directions

Therapeutic peptides have made great progress in the last decade thanks to new production, modification, and analytic technologies . Peptides have been produced and modified using both chemical and biological methods, together with novel design and delivery strategies . This has helped to overcome the inherent drawbacks of peptides and has allowed the continued advancement of this field . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to be valuable and challenging .

properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H142N26O22/c1-14-42(9)61(105-69(119)52(24-20-32-92-81(88)89)97-70(120)53(33-39(3)4)100-72(122)55(36-59(112)113)101-71(121)54(34-40(5)6)99-66(116)51(23-19-31-91-80(86)87)98-73(123)57(38-108)103-64(114)44(11)83)74(124)93-37-58(111)95-49(22-18-30-90-79(84)85)68(118)106-62(43(10)15-2)76(126)104-60(41(7)8)75(125)107-63(46(13)109)77(127)94-45(12)65(115)96-50(21-16-17-29-82)67(117)102-56(78(128)129)35-47-25-27-48(110)28-26-47/h25-28,39-46,49-57,60-63,108-110H,14-24,29-38,82-83H2,1-13H3,(H,93,124)(H,94,127)(H,95,111)(H,96,115)(H,97,120)(H,98,123)(H,99,116)(H,100,122)(H,101,121)(H,102,117)(H,103,114)(H,104,126)(H,105,119)(H,106,118)(H,107,125)(H,112,113)(H,128,129)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t42-,43-,44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-,61-,62-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUKYFHKFHPYMT-JJRSMFPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H142N26O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1832.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emap-II-derived peptide

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